molecular formula C11H12N2O B1416586 (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol CAS No. 499770-87-5

(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B1416586
CAS No.: 499770-87-5
M. Wt: 188.23 g/mol
InChI Key: UWAIFNHWQVDCRD-UHFFFAOYSA-N
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Description

(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . Its IUPAC name reflects the substitution pattern: a methyl group at position 1, a phenyl group at position 3, and a hydroxymethyl group at position 4 of the pyrazole ring. The compound is commercially available as a powder and is stored at room temperature, though detailed safety data require direct inquiry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 3-phenyl-1H-pyrazole with formaldehyde and a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds, including (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, have significant anti-inflammatory and analgesic effects. A study demonstrated that pyrazolone derivatives could serve as non-ulcerogenic anti-inflammatory agents with minimal side effects. The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups enhances the anti-inflammatory activity while improving gastrointestinal tolerance compared to traditional drugs like phenylbutazone .

Synthesis of New Pharmaceutical Agents

The synthesis of this compound is often explored in the context of developing new pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for further modification to enhance its therapeutic efficacy. For instance, the compound can be used as a building block for synthesizing more complex pyrazole derivatives that may exhibit improved pharmacological properties .

Development of Functional Materials

This compound can be utilized in the creation of novel materials with specific electronic or optical properties. Research has shown that pyrazole derivatives can form coordination complexes with metals, which may lead to applications in catalysis or as sensors in electronic devices . The ability to modify the electronic properties through ligand design opens avenues for advancements in material science.

Pesticidal Activity

Some pyrazole compounds have been investigated for their potential use as pesticides or herbicides. The structural characteristics of this compound may contribute to its effectiveness in targeting specific pests or diseases in crops. Studies indicate that modifications to the pyrazole ring can enhance biological activity against certain agricultural pathogens .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Anti-inflammatory ActivityDemonstrated effective anti-inflammatory properties with good gastrointestinal tolerance compared to phenylbutazone.
Material DevelopmentExplored the synthesis of coordination complexes for potential use in electronic applications.
Agricultural ApplicationsInvestigated the effectiveness of pyrazole derivatives as pesticides with promising results against specific pests.

Mechanism of Action

The mechanism of action of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 4a : (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol

  • Antifungal Activity : Exhibits moderate activity with MICs of 62.5–125 μg/mL against fungal strains, demonstrating fungicidal (MFC: 7.8–250 µg/mL ) rather than fungistatic effects .
  • Structural Features : The methyl and phenyl groups at positions 1 and 3, combined with the hydroxymethyl group at position 4, are critical for activity.

Compound 3c : (1,3-Diphenyl-1H-pyrazol-4-yl)methanol

  • Antitumor Activity: Active against leukemia (CCRF-CEM, GI₅₀: 2.50 μM) and non-small cell lung cancer (HOP-92, GI₅₀: 0.62 μM) cell lines .
  • Key Difference : Replacement of the methyl group (position 1) with a phenyl group shifts activity from antifungal to antitumor, highlighting the role of substituent bulk and hydrophobicity.

{5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol

  • Molecular Formula : C₁₇H₁₅BrN₂OS (MW: 375.29 g/mol ) .

(1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol

  • Molecular Formula : C₁₆H₁₅N₃O (MW: 265.32 g/mol ) .
  • Structural Variation : Replacement of the phenyl group (position 3) with a pyridinyl ring introduces hydrogen-bonding capability, which may improve target interaction in neurological applications.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Biological Activity
4a (Target Compound) 188.23 1-Me, 3-Ph, 4-CH₂OH Antifungal (MFC: 7.8–250 µg/mL)
3c 261.30 1-Ph, 3-Ph, 4-CH₂OH Antitumor (GI₅₀: 0.62–2.50 μM)
Br-Sulfanyl Analog 375.29 1-Me, 3-Ph, 4-CH₂OH, 5-S-BrPh Undisclosed (structural study)
Pyridinyl Analog 265.32 1-Me, 3-Pyridinyl, 4-CH₂OH Undisclosed (neurological focus)

Impact of Substituents on Activity

  • Methyl vs. Phenyl at Position 1 :
    • The methyl group in 4a supports antifungal activity, while the phenyl group in 3c confers antitumor properties, likely due to increased lipophilicity and π-π stacking interactions .
  • Heterocyclic Replacements :
    • Pyridinyl groups (as in C₁₆H₁₅N₃O) introduce nitrogen atoms capable of hydrogen bonding, which may optimize interactions with enzymes like acetylcholinesterase .

Biological Activity

(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, pharmacology, and agricultural sciences. Its molecular formula is C11H12N2OC_{11}H_{12}N_{2}O, and it features a unique combination of functional groups that may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Estrogen Receptors : This compound has been shown to interact with estrogen receptor alpha and beta, potentially influencing estrogen signaling pathways.
  • Alcohol Dehydrogenase : It may also affect the activity of alcohol dehydrogenase 1c, which plays a crucial role in alcohol metabolism.

These interactions suggest that the compound could modulate cellular processes related to hormonal signaling and metabolic pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Anticancer Properties

Studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer effects. For instance:

  • In vitro Studies : The compound has shown the ability to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers .
  • In vivo Studies : Animal models have indicated promising anticancer activity, suggesting its potential as a therapeutic agent against multiple cancer types .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated effectiveness against several bacterial strains, including E. coli and Bacillus subtilis, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

  • Cytokine Inhibition : It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability : Factors such as absorption, distribution, metabolism, and excretion influence its bioavailability and efficacy as a drug.

Comparison with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Methyl-4-phenyl-1H-pyrazoleLacks hydroxyl groupModerate anticancer properties
1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazolContains methylthio groupEnhanced antimicrobial activity
(5-chloro-1-methyl-3-phenyl-1H-pyrazol)Chlorine substitutionPotentially higher anti-inflammatory effects

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects .
  • Inflammation Models : In animal models of inflammation, derivatives were shown to reduce swelling and pain indicators significantly compared to control groups treated with standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. A typical approach involves refluxing 1-(2-hydroxyphenyl)-3-aryl propane-1,3-dione with methyl-substituted phenylhydrazine in ethanol/acetic acid, followed by purification via silica gel chromatography and recrystallization (e.g., ethanol) .
  • Key Considerations : Optimize reaction time (e.g., 7–12 hours) and stoichiometric ratios to avoid side products like regioisomeric pyrazoles.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and methyl/methanol group integration .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 188.22 for C11_{11}H12_{12}N2_2O) .

Q. What are the stability profiles under varying storage conditions?

  • Recommendations : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation or hygroscopic degradation. Avoid prolonged exposure to light, as aryl-pyrazole derivatives are prone to photolytic decomposition .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving its 3D structure?

  • Data Collection : Use a Stoe IPDS-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Typical parameters: monoclinic space group (e.g., P21_1/c), unit cell dimensions a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å .
  • Refinement : Employ SHELXL for full-matrix least-squares refinement. Address thermal displacement anomalies using ISOR and DELU restraints .
  • Visualization : Generate ORTEP-3 diagrams to analyze dihedral angles (e.g., 16.8° between pyrazole and methoxyphenyl rings) .

Q. How can computational methods aid in understanding its reactivity?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., C-4 position). Calculate Fukui indices to map nucleophilic/electrophilic regions .
  • Mechanistic Insights : Simulate reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software.

Q. How to address contradictions in spectroscopic vs. crystallographic data?

  • Case Example : If NMR suggests planar conformation but crystallography reveals torsional strain (e.g., 48.97° dihedral angle with phenyl rings), re-examine solvent effects or polymorphism. Use SHELXL’s TWIN command to check for twinning .

Q. What strategies improve synthetic yields in multi-step reactions?

  • Optimization :

  • Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance hydrazine reactivity .
  • In-situ Monitoring : Use TLC (silica, ethyl acetate/hexane) to track intermediate formation .

Q. Methodological Notes

  • Toxicity Data : Limited studies exist; assume acute toxicity (LD50_{50} > 500 mg/kg) and follow standard PPE protocols (gloves, lab coat, P95 respirator) .
  • Contradictory Evidence : Some synthesis protocols (e.g., glacial acetic acid vs. HCl catalysis) may yield varying regioisomers. Validate via 13C^{13}\text{C} NMR or X-ray .

Properties

IUPAC Name

(1-methyl-3-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAIFNHWQVDCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654234
Record name (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-87-5
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol
(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol
(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol
(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol
(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol
(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

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